1-(4-Vinylphenyl)ethanamine
Description
1-(4-Vinylphenyl)ethanamine (C₁₀H₁₃N) is a primary amine characterized by a vinyl-substituted benzene ring attached to an ethanamine backbone. The compound is identified by multiple registry numbers, including RN 19303-08-3, and has applications in organic synthesis and materials science due to its reactive vinyl group, which enables polymerization or further functionalization . Key identifiers include ChemSpider ID 507061 and MDL numbers MFCD18209456–MFCD19211813 .
Properties
IUPAC Name |
1-(4-ethenylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQOHNKBFDWGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzyl chloride with ammonia or an amine under basic conditions . Another method includes the reduction of 4-vinylbenzyl cyanide using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Vinylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
1-(4-Vinylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Vinylphenyl)ethanamine involves its interaction with various molecular targets and pathways. The vinyl group allows it to participate in addition and polymerization reactions, while the ethanamine moiety can interact with biological receptors and enzymes. These interactions can lead to diverse biological effects, depending on the specific context and application .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN)
- Molecular Weight : 155.63 g/mol.
- Substituent : A chlorine atom at the para position of the phenyl ring.
- Properties: Exhibits higher solubility in polar organic solvents (e.g., methanol, DMSO) compared to the vinyl-substituted compound, likely due to reduced steric hindrance .
- Applications : Used as a building block in pharmaceutical intermediates.
1-(4-(4-Bromophenoxy)phenyl)ethanamine (C₁₄H₁₄BrNO)
- Molecular Weight : 292.17 g/mol.
- Substituent: A bromophenoxy group introduces both halogen and ether functionalities.
- Properties : The bromine atom enhances electrophilic reactivity, making this compound suitable for cross-coupling reactions. However, its higher molecular weight reduces volatility compared to this compound .
Aromatic and Biphenyl Derivatives
1-([1,1'-Biphenyl]-4-yl)ethanamine (C₁₄H₁₅N)
- Molecular Weight : 197.28 g/mol.
- Substituent : A biphenyl group increases aromaticity and hydrophobicity.
- Properties: Low solubility in water but dissolves in ether or methanol. The extended aromatic system enhances UV absorption, relevant in photochemical studies .
Ether and Thioether Derivatives
1-(4-(4-Fluorophenoxy)phenyl)ethanamine (C₁₄H₁₄FNO)
- Molecular Weight : 237.27 g/mol.
- Substituent: A fluorophenoxy group combines electronegative fluorine with an ether linkage.
- Properties: The electron-withdrawing fluorine atom polarizes the molecule, increasing its acidity compared to non-halogenated analogs .
Benzeneethanamine, α-methyl-4-(methylthio) (C₁₀H₁₅NS)
- Substituent : A methylthio group introduces sulfur-based nucleophilicity.
- Properties : The sulfur atom facilitates hydrogen bonding and metal coordination, broadening its utility in catalyst design .
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Solubility Profile | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃N | 147.22 | Vinylphenyl | Not specified | 19303-08-3 |
| 1-(4-Chlorophenyl)ethanamine | C₈H₁₀ClN | 155.63 | Halogenated phenyl | Soluble in DMSO, methanol | 6299-02-1 |
| 1-(4-(4-Bromophenoxy)phenyl)ethanamine | C₁₄H₁₄BrNO | 292.17 | Halogenated phenoxy | Limited data | MFCD11137296 |
| 1-([1,1'-Biphenyl]-4-yl)ethanamine | C₁₄H₁₅N | 197.28 | Biphenyl | Low water solubility | N/A |
| 1-(4-(4-Fluorophenoxy)phenyl)ethanamine | C₁₄H₁₄FNO | 237.27 | Fluorinated phenoxy | Soluble in organic solvents | 177842-45-4 |
Biological Activity
1-(4-Vinylphenyl)ethanamine, also known as 4-vinylphenethylamine, is an organic compound characterized by a vinyl group attached to a phenyl ring and an ethanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : CHN
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents
The presence of the vinyl group suggests potential use as a building block in organic synthesis. The ethanamine functional group is common in pharmaceuticals, indicating that this compound could serve as a precursor for drug development.
Neuroactive Properties
Research indicates that this compound exhibits neuroactive properties , likely due to its structural similarity to other amines that interact with neurotransmitter systems. This compound may influence neurotransmission by interacting with various biological receptors, which could have implications for treating neurological disorders.
Cytotoxic Effects
Preliminary studies suggest that this compound may demonstrate cytotoxic effects against certain cancer cell lines . The specific mechanisms of action and efficacy require further investigation, but initial findings indicate potential for development as an anticancer agent.
The exact mechanism of action for this compound is not fully elucidated, but its interaction with neurotransmitter systems suggests it may act as an enzyme inhibitor or receptor modulator. This could lead to alterations in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Applications in Drug Development
This compound has been explored as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo polymerization reactions also positions it as a candidate in materials science, where it could contribute to the development of novel polymers with unique properties.
Study on Neuroactive Properties
A study conducted on the neuroactive properties of this compound highlighted its potential interaction with serotonin receptors. This interaction may enhance serotonergic transmission, which is critical in managing mood disorders. The study utilized various receptor binding assays to quantify the compound's affinity for serotonin receptors .
Cytotoxicity Assessment
In another significant study, the cytotoxic effects of this compound were assessed against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The study proposed that the compound induces apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroactive, Cytotoxic | Receptor modulation, Enzyme inhibition |
| Phenethylamine | Neurotransmitter | Direct interaction with neurotransmitter receptors |
| Amphetamine | Stimulant | Inhibition of monoamine transporters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
